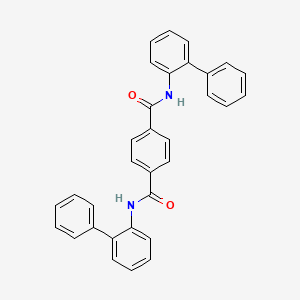![molecular formula C18H16BrClN2O2 B5138602 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as BrCpQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of TGF-β, a cytokine that plays a crucial role in fibrosis. In addition, 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to have low toxicity in animal models. However, one limitation of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully.
Zukünftige Richtungen
There are several future directions for 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone research. One area of interest is to investigate its potential as an anti-cancer agent in various cancer types. Another area of interest is to investigate its potential as an anti-inflammatory and anti-fibrotic agent in various animal models. Furthermore, the development of more potent and selective derivatives of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone could lead to the discovery of new therapeutic agents. Overall, the potential therapeutic applications of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone make it a promising compound for future research.
Synthesemethoden
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzamide. Another method involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzoic acid. These methods have been optimized to obtain high yields and purity of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and fibrosis in various animal models.
Eigenschaften
IUPAC Name |
3-[4-(4-bromo-2-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-7-8-17(15(20)11-13)24-10-4-3-9-22-12-21-16-6-2-1-5-14(16)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVOASOWJTLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
methyl]phosphonate](/img/structure/B5138552.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5138570.png)

![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-[2-(4-fluorophenyl)ethyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5138589.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)